molecular formula C13H18N2 B12616507 1-[4-(3-Methyl-3-azabicyclo[3.1.0]hexan-1-yl)phenyl]methanamine CAS No. 909397-52-0

1-[4-(3-Methyl-3-azabicyclo[3.1.0]hexan-1-yl)phenyl]methanamine

Cat. No.: B12616507
CAS No.: 909397-52-0
M. Wt: 202.30 g/mol
InChI Key: PSKOEGJEINUYCI-UHFFFAOYSA-N
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Description

1-[4-(3-Methyl-3-azabicyclo[3.1.0]hexan-1-yl)phenyl]methanamine is a compound that features a unique bicyclic structure. This compound is part of the 3-azabicyclo[3.1.0]hexane family, which is known for its presence in various bioactive molecules and natural products. These structures are often associated with a broad spectrum of biological activities, including antibacterial, antitumor, and neurological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-Methyl-3-azabicyclo[3.1.0]hexan-1-yl)phenyl]methanamine typically involves the cyclopropanation of chain enynes using metal-mediated reactions. This process often employs catalysts such as palladium, gold, ruthenium, cobalt, nickel, and rhodium salts . Another method involves the photochemical decomposition of CHF2-substituted pyrazolines, which offers advantages like mild conditions and excellent functional group tolerance .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the metal-mediated cyclopropanation reaction makes it a viable option for large-scale synthesis. The use of in situ-generated metal carbene species is crucial for achieving high yields and substrate scope .

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-Methyl-3-azabicyclo[3.1.0]hexan-1-yl)phenyl]methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-[4-(3-Methyl-3-azabicyclo[3.1.0]hexan-1-yl)phenyl]methanamine involves its interaction with various molecular targets and pathways. For instance, it may alkylate DNA, leading to antitumor activity. The compound’s unique structure allows it to interact with specific enzymes and receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1-[4-(3-Methyl-3-azabicyclo[3.1.0]hexan-1-yl)phenyl]methanamine apart is its specific bicyclic structure, which offers unique conformational constraints. This makes it a valuable scaffold for developing new bioactive molecules with enhanced stability and activity .

Properties

CAS No.

909397-52-0

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

[4-(3-methyl-3-azabicyclo[3.1.0]hexan-1-yl)phenyl]methanamine

InChI

InChI=1S/C13H18N2/c1-15-8-12-6-13(12,9-15)11-4-2-10(7-14)3-5-11/h2-5,12H,6-9,14H2,1H3

InChI Key

PSKOEGJEINUYCI-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CC2(C1)C3=CC=C(C=C3)CN

Origin of Product

United States

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